2-Methylbicyclo[4.1.0]hept-2-ene
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Overview
Description
2-Methylbicyclo[4.1.0]hept-2-ene is an organic compound with the molecular formula C8H12. It belongs to the class of bicyclic compounds, specifically those containing a cyclopropane ring fused to a cyclohexene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the catalyst loading, reaction time, and purification processes to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions include epoxides, halogenated derivatives, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy.
Industry: It is used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[4.1.0]hept-2-ene involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal catalysts, facilitating reactions such as nucleophilic addition and rearrangements .
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a different ring fusion pattern.
2-Methylenebicyclo[2.2.1]heptane: Similar in structure but with a methylene group instead of a double bond.
Bicyclo[3.1.0]hex-2-ene: A related compound with a smaller ring system.
Uniqueness
2-Methylbicyclo[4.1.0]hept-2-ene is unique due to its specific ring strain and reactivity, which make it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
53262-14-9 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
2-methylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C8H12/c1-6-3-2-4-7-5-8(6)7/h3,7-8H,2,4-5H2,1H3 |
InChI Key |
LNBRNPLKNDOWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2C1C2 |
Origin of Product |
United States |
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